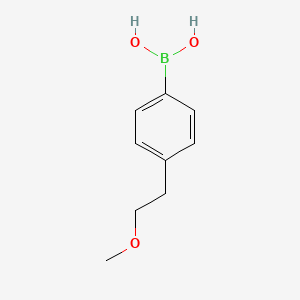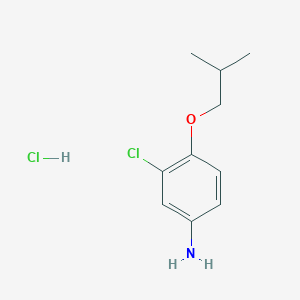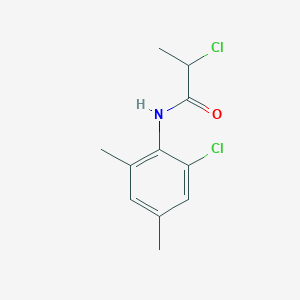
4-(2-Methoxyethyl)phenylboronsäure
Übersicht
Beschreibung
4-(2-Methoxyethyl)phenylboronic acid is an organoboron compound that features a phenyl ring substituted with a boronic acid group and a 2-methoxyethyl group
Wissenschaftliche Forschungsanwendungen
4-(2-Methoxyethyl)phenylboronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of sensors and probes for detecting carbohydrates and other biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with specific functional properties.
Wirkmechanismus
Target of Action
The primary target of 4-(2-Methoxyethyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s known that boronic acids, in general, are relatively stable and readily prepared . They are soluble in most polar organic solvents and poorly soluble in hexanes and carbon tetrachloride . These properties may impact the bioavailability of the compound.
Result of Action
The result of the action of 4-(2-Methoxyethyl)phenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of 4-(2-Methoxyethyl)phenylboronic acid is influenced by environmental factors such as the presence of a transition metal catalyst (typically palladium) and the reaction conditions . The compound is generally environmentally benign, contributing to the mild and functional group tolerant reaction conditions of the Suzuki–Miyaura cross-coupling .
Biochemische Analyse
Biochemical Properties
4-(2-Methoxyethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This compound interacts with various enzymes and proteins, including those involved in glycan recognition and binding. For instance, it can form reversible covalent bonds with diols present in sugars and glycoproteins, facilitating the study of carbohydrate-protein interactions . The nature of these interactions is primarily based on the formation of boronate esters, which are stable yet reversible under physiological conditions.
Cellular Effects
The effects of 4-(2-Methoxyethyl)phenylboronic acid on cellular processes are diverse. This compound can influence cell signaling pathways by modulating the activity of enzymes involved in phosphorylation and dephosphorylation reactions. Additionally, it has been shown to affect gene expression by interacting with transcription factors and other DNA-binding proteins . In cellular metabolism, 4-(2-Methoxyethyl)phenylboronic acid can alter the flux of metabolic pathways by inhibiting or activating key enzymes, thereby impacting overall cellular function.
Molecular Mechanism
At the molecular level, 4-(2-Methoxyethyl)phenylboronic acid exerts its effects through several mechanisms. One of the primary modes of action is the formation of boronate esters with diol-containing biomolecules, which can inhibit or activate enzymes by altering their conformation . This compound can also bind to specific sites on proteins, leading to changes in their activity and stability. Furthermore, 4-(2-Methoxyethyl)phenylboronic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Methoxyethyl)phenylboronic acid can change over time due to its stability and degradation properties. This compound is relatively stable under physiological conditions but can undergo hydrolysis, leading to the formation of inactive products . Long-term studies have shown that 4-(2-Methoxyethyl)phenylboronic acid can have sustained effects on cellular function, particularly in in vitro models. Its stability and activity may decrease over extended periods, necessitating careful consideration of experimental conditions.
Dosage Effects in Animal Models
The effects of 4-(2-Methoxyethyl)phenylboronic acid in animal models vary with dosage. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where a certain concentration of 4-(2-Methoxyethyl)phenylboronic acid is required to elicit a measurable biological response . Careful dosing is essential to balance efficacy and safety in experimental studies.
Metabolic Pathways
4-(2-Methoxyethyl)phenylboronic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can affect the metabolism of carbohydrates by forming boronate esters with diols, thereby influencing glycan processing and utilization . Additionally, it can modulate the activity of enzymes involved in lipid and protein metabolism, leading to changes in metabolite levels and metabolic flux .
Transport and Distribution
Within cells and tissues, 4-(2-Methoxyethyl)phenylboronic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to various cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for different biomolecules.
Subcellular Localization
The subcellular localization of 4-(2-Methoxyethyl)phenylboronic acid is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to modulate enzyme activity. The precise localization of 4-(2-Methoxyethyl)phenylboronic acid within cells determines its specific biochemical roles and effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethyl)phenylboronic acid typically involves the borylation of 4-(2-Methoxyethyl)phenyl halides using boron reagents. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to facilitate the cross-coupling of aryl halides with boronic acids or esters . The reaction conditions generally include a base (such as potassium carbonate), a solvent (like toluene or ethanol), and a palladium catalyst (such as Pd(PPh3)4).
Industrial Production Methods
Industrial production of 4-(2-Methoxyethyl)phenylboronic acid may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process typically includes steps for purification and isolation of the product, such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Methoxyethyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium perborate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases like potassium carbonate are frequently used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Phenols.
Reduction: Boranes or other reduced boron compounds.
Substitution: Biaryl compounds resulting from Suzuki-Miyaura coupling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
4-(2-Methoxyethyl)phenylboronic acid is unique due to the presence of the 2-methoxyethyl group, which can influence its reactivity and solubility compared to other phenylboronic acids. This structural feature may enhance its utility in specific synthetic applications and research contexts.
Eigenschaften
IUPAC Name |
[4-(2-methoxyethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-13-7-6-8-2-4-9(5-3-8)10(11)12/h2-5,11-12H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZQLVLSZIJHSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCOC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188479-23-4 | |
| Record name | [4-(2-methoxyethyl)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-(Tetrahydrofuran-2-ylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B1416814.png)

![3-methoxy-N-[5-methyl-2-(propan-2-yl)cyclohexyl]aniline](/img/structure/B1416819.png)


![2-chloro-N-[4-acetamido-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1416825.png)




![2-[(Methylamino)methyl]phenol hydrobromide](/img/structure/B1416834.png)
![N-(1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethylidene)hydroxylamine](/img/structure/B1416835.png)

amine hydroiodide](/img/structure/B1416837.png)
